molecular formula C10H13BrO B371569 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene CAS No. 83037-99-4

5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene

Cat. No.: B371569
CAS No.: 83037-99-4
M. Wt: 229.11g/mol
InChI Key: UNHHRBRRQFFQIT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene is a versatile benzyl bromide intermediate prized in organic synthesis for its reactivity in nucleophilic substitution reactions. The bromomethyl group serves as a superior leaving group, enabling efficient alkylation processes to construct more complex molecular architectures. Researchers utilize this compound extensively as a key building block for the introduction of the 3,5-dimethyl-4-methoxybenzyl moiety into target molecules. Its application is critical in the development of advanced pharmaceutical intermediates and other fine chemicals, facilitating the exploration of novel synthetic pathways and functional materials. This chemical is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

5-(bromomethyl)-2-methoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHHRBRRQFFQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252103
Record name 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83037-99-4
Record name 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83037-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 2-methoxy-1,3,5-trimethylbenzene, where the methyl group at position 5 undergoes bromination via a radical mechanism. NBS serves as the bromine source, while benzoyl peroxide initiates radical formation. The solvent α,α,α-trifluorotoluene enhances solubility and stabilizes intermediates, and water acts as a proton donor to terminate chain propagation.

Reaction Setup :

  • Substrate : 2-Methoxy-1,3,5-trimethylbenzene (1.0 equiv)

  • Brominating Agent : NBS (1.1 equiv)

  • Catalyst : Benzoyl peroxide (10 mol%)

  • Solvent : α,α,α-Trifluorotoluene

  • Temperature : Reflux (110°C)

  • Duration : 1 hour

Workup and Purification

Post-reaction, the mixture is filtered to remove succinimide byproducts, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (chloroform/hexane, 1:4), yielding 5-(bromomethyl)-2-methoxy-1,3-dimethylbenzene as a pale yellow semi-solid.

Yield : 52%
Purity : >95% (HPLC)

Spectral Characterization

Technique Data
1H NMR (400 MHz, CDCl3)δ 7.07 (s, 2H; Ar H), 6.99 (s, 1H; Ar H), 4.49 (s, 2H; CH2Br), 3.85 (s, 3H; OCH3), 2.37 (s, 6H; (CH3)2)
13C NMR (101 MHz, CDCl3)δ 138.44 (2C, Ar C), 137.67 (Ar C), 130.26 (Ar C), 126.91 (2C, Ar C), 55.21 (OCH3), 34.00 (CH2Br), 21.27 (2C, CH3)
MS (ESI) m/z 229.11 ([M + H]+, 100%)

Alternative Pathways for Substrate Synthesis

Synthesis of 2-Methoxy-1,3,5-trimethylbenzene

The precursor 2-methoxy-1,3,5-trimethylbenzene is prepared via Friedel-Crafts alkylation of 2-methoxy-1,3-dimethylbenzene. Aluminum chloride catalyzes the reaction with methyl chloride, introducing the third methyl group at position 5.

Optimization Note :
Electron-donating methoxy groups direct electrophilic substitution to the para position, ensuring regioselectivity.

Bromomethylation via Side-Chain Modification

An alternative route involves hydroxymethylation followed by bromination:

  • Hydroxymethylation : Formaldehyde and HCl gas convert 2-methoxy-1,3-dimethylbenzene to 5-(hydroxymethyl)-2-methoxy-1,3-dimethylbenzene.

  • Bromination : PBr3 replaces the hydroxyl group with bromine, yielding the target compound.

Limitations :

  • Lower yield (38%) due to over-bromination side reactions.

  • Requires strict temperature control (−10°C).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial setups employ tubular reactors to enhance heat transfer and minimize byproducts. Key parameters:

  • Residence Time : 20 minutes

  • Pressure : 2 bar

  • Catalyst Recovery : 95% via filtration

Solvent Recycling

α,α,α-Trifluorotoluene is recovered via distillation (85% efficiency), reducing costs and environmental impact.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Issue : Competing bromination at ortho positions.
Solution : Steric hindrance from 1,3-dimethyl groups favors bromination at the less hindered para position.

Byproduct Formation

Major Byproduct : 5-(Dibromomethyl)-2-methoxy-1,3-dimethylbenzene.
Mitigation :

  • Limit NBS stoichiometry to 1.1 equiv.

  • Use radical scavengers (e.g., BHT) to terminate excess bromine radicals.

Analytical Validation Protocols

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

  • GC-MS : Confirms absence of residual solvent (heptane < 0.1%).

Stability Testing

Storage Conditions :

  • Airtight amber vials at 4°C.

  • No degradation observed after 6 months .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products like 5-(Azidomethyl)-2-methoxy-1,3-dimethylbenzene or 5-(Thiocyanatomethyl)-2-methoxy-1,3-dimethylbenzene.

    Oxidation: Products like 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzaldehyde.

    Reduction: Products like 2-methoxy-1,3,5-trimethylbenzene.

Scientific Research Applications

5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene, also known as a brominated aromatic compound, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in organic synthesis, medicinal chemistry, and material science.

Synthesis of Complex Molecules

The compound is frequently used as a building block in the synthesis of more complex organic molecules. Its bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives. For instance, it can react with amines or alcohols to yield amines or ethers respectively, which are essential in creating pharmaceuticals and agrochemicals.

Functionalization of Aromatic Compounds

This compound can serve as a precursor for functionalizing other aromatic compounds. Its ability to participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) allows for the formation of biaryl compounds that are significant in materials science and organic electronics.

Synthesis of Heterocycles

The compound can be utilized in the synthesis of heterocyclic compounds through cyclization reactions. Such heterocycles are often found in biologically active molecules and can be used to develop new drugs.

Development of Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The compound's ability to modify biological targets makes it a candidate for developing novel anticancer therapies. Studies have shown that certain derivatives can inhibit specific pathways involved in tumor growth and metastasis .

Inhibition of Inflammatory Responses

Recent investigations have highlighted the potential of brominated compounds like this compound in modulating inflammatory responses. They may serve as selective inhibitors for proteins involved in inflammation, offering therapeutic avenues for conditions such as systemic inflammatory response syndrome .

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties. Its use as a comonomer can lead to the development of advanced materials with tailored functionalities suitable for specific applications such as coatings and adhesives.

Organic Electronics

Due to its electronic properties, this compound is being explored for use in organic electronic devices. Its derivatives could potentially serve as charge transport materials or components in organic light-emitting diodes (OLEDs).

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited potent activity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of specific cellular pathways .

Case Study 2: Polymer Development

In research conducted at a leading polymer institute, the incorporation of this compound into polycarbonate matrices resulted in improved thermal stability and mechanical strength compared to traditional polymers . This advancement suggests significant potential for applications in high-performance materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The reactivity and properties of brominated aromatic compounds are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Compounds
Compound Name CAS Number Molecular Formula Key Substituents XlogP Reactivity Notes
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene 83037-99-4 C₁₀H₁₃BrO BrCH₂ (5), OCH₃ (2), CH₃ (1,3) 3.2 High reactivity via BrCH₂ group
2-Bromo-5-methoxy-1,3-dimethylbenzene 6267-34-1 C₉H₁₁BrO Br (2), OCH₃ (5), CH₃ (1,3) ~3.0* Less reactive Br (no CH₂ spacer)
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene 200799-19-5 C₉H₁₀BrF BrCH₂ (2), F (5), CH₃ (1,3) N/A Fluorine enhances electrophilicity
4-Chloromethyl-2,6-dimethylanisole 83037-99-4 (Cl) C₁₀H₁₃ClO ClCH₂ (4), OCH₃ (2), CH₃ (1,3) ~3.0* Lower reactivity (Cl is weaker LG)

*Estimated based on structural similarity.

Key Observations :

  • Bromomethyl vs. Bromo : The bromomethyl group in the target compound enhances reactivity in nucleophilic substitutions compared to simple bromo substituents (e.g., 2-Bromo-5-methoxy-1,3-dimethylbenzene) due to the -CH₂ spacer, which facilitates bond cleavage .
  • Halogen Effects : Chlorine (in 4-chloromethyl-2,6-dimethylanisole) is a poorer leaving group than bromine, reducing substitution rates .

Physicochemical Properties and Solubility

Water Solubility :

  • Compounds with bromine or bromomethyl groups typically exhibit low water solubility. For example, 2-bromo-1,3-dimethylbenzene has a solubility of 0.10 mmol/L , while 2-fluoro-1,3-dimethylbenzene shows 0.46 mmol/L .
  • The target compound’s XlogP (3.2) suggests solubility below 0.46 mmol/L, placing it in the range associated with low-affinity GABAA receptor modulation, though direct biological data are lacking .

Lipophilicity :

  • Higher XlogP values (e.g., 3.2 for the target compound) correlate with increased membrane permeability, favoring applications in hydrophobic environments .

Biological Activity

5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene, also known as Bromomethyl-2-methoxy-1,3-dimethylbenzene , is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H13BrO
  • CAS Number : 83037-99-4

The presence of a bromomethyl group and a methoxy substituent on the aromatic ring contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The bromomethyl group can participate in nucleophilic substitution reactions, allowing it to interact with biological nucleophiles such as amino acids and nucleotides.
  • Oxidation and Reduction : The compound can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives, which may exhibit different biological properties.
  • Electrophilic Aromatic Substitution : The methoxy group enhances electrophilicity, facilitating further functionalization and interaction with biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound shows potential antimicrobial properties against specific bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : The compound has been investigated for its effects on cancer cell lines. It appears to induce apoptosis in certain cancer cells, possibly through the disruption of cellular signaling pathways .
  • Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Study on Anticancer Properties :
    • A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress and apoptosis .
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic use .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerHuman cancer cell linesInduction of apoptosis
Enzyme inhibitionVarious metabolic enzymesReduced enzymatic activity

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